The Strategic Intermediate: A Technical Guide to 2-Chloro-4-methoxypyrimidine-5-carbonitrile
The Strategic Intermediate: A Technical Guide to 2-Chloro-4-methoxypyrimidine-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Chloro-4-methoxypyrimidine-5-carbonitrile, a key heterocyclic building block in medicinal chemistry. As a Senior Application Scientist, the following content is structured to deliver not just data, but actionable insights into the compound's properties, synthesis, and its pivotal role in the development of next-generation therapeutics.
Core Molecular Profile
2-Chloro-4-methoxypyrimidine-5-carbonitrile is a substituted pyrimidine distinguished by the presence of a chloro group at the 2-position, a methoxy group at the 4-position, and a nitrile group at the 5-position. This specific arrangement of functional groups imparts a unique reactivity profile, making it a valuable intermediate in synthetic organic chemistry.
Physicochemical Properties
The molecular weight of 2-Chloro-4-methoxypyrimidine-5-carbonitrile is 169.57 g/mol .[1] While detailed experimental data on physical properties such as melting and boiling points are not extensively documented in publicly available literature, its structural analogues suggest it is a solid at room temperature. For instance, the related compound 2-Chloro-4-methoxypyrimidine is a white to off-white crystalline solid with a melting point of 54-57 °C.[2]
| Property | Value | Source |
| Molecular Weight | 169.57 g/mol | [1] |
| Molecular Formula | C₆H₄ClN₃O | [1] |
| CAS Number | 1106295-93-5 | [1] |
| IUPAC Name | 2-chloro-4-methoxypyrimidine-5-carbonitrile | [1] |
| SMILES | COC1=NC(=NC=C1C#N)Cl | [1] |
| InChI Key | YIGFAXAWUVBGGI-UHFFFAOYSA-N | [1] |
| Physical Form | Solid | [3] |
| Purity (Typical) | ≥95% | [3] |
The Synthetic Rationale: Accessing the Core Scaffold
The synthesis of 2-Chloro-4-methoxypyrimidine-5-carbonitrile is not explicitly detailed in readily available literature. However, a logical and well-precedented synthetic strategy can be devised based on established pyrimidine chemistry. The following proposed workflow is based on the synthesis of structurally similar pyrimidine-5-carbonitriles and 2-chloro-4-substituted pyrimidines.
Proposed Synthetic Pathway
A plausible synthetic route would likely involve the cyclocondensation of a suitable three-carbon precursor with urea or a related amidine, followed by chlorination and methoxylation, with the introduction of the carbonitrile group at a key stage. A potential starting point could be a 2-mercapto- or 2-hydroxy-pyrimidine-5-carbonitrile derivative.
Caption: Proposed synthetic workflow for 2-Chloro-4-methoxypyrimidine-5-carbonitrile.
Key Experimental Considerations
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Cyclocondensation: The initial formation of the pyrimidine ring is a critical step. The choice of base and solvent can significantly impact the yield and purity of the cyclic product.
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Chlorination: The use of phosphoryl chloride (POCl₃) is a standard method for converting hydroxypyrimidines to their chloro derivatives. This reaction is typically performed at elevated temperatures and requires careful quenching of the excess reagent.
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Selective Methoxylation: The chlorine atom at the 4-position of a 2,4-dichloropyrimidine is generally more susceptible to nucleophilic substitution than the chlorine at the 2-position. This regioselectivity allows for the controlled introduction of the methoxy group at the 4-position using a stoichiometric amount of sodium methoxide at low temperatures.
Application in Drug Discovery: A Privileged Scaffold
The pyrimidine-5-carbonitrile moiety is a well-established pharmacophore in modern drug discovery, particularly in the field of oncology. The nitrile group can act as a hydrogen bond acceptor and participate in key interactions with biological targets. The 2-chloro-4-methoxy substitution pattern provides a versatile handle for further chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.
Targeting Key Signaling Pathways in Cancer
Research has demonstrated that derivatives of the pyrimidine-5-carbonitrile scaffold are potent inhibitors of several key protein kinases and enzymes implicated in cancer progression.
Caption: Role as a precursor for various kinase and enzyme inhibitors.
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EGFR and VEGFR-2 Inhibition: The pyrimidine core can serve as a scaffold for the development of potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are critical drivers of tumor growth and angiogenesis.[4][5]
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COX-2 Inhibition: Certain pyrimidine-5-carbonitrile derivatives have shown significant cyclooxygenase-2 (COX-2) inhibitory activity, which is relevant for both its anti-inflammatory and anti-cancer effects.[6]
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PI3K/AKT Pathway Modulation: This scaffold has been utilized to create inhibitors of the PI3K/AKT signaling pathway, a central node in cell survival and proliferation that is often dysregulated in cancer.[7][8]
The 2-chloro group is a particularly useful synthetic handle, allowing for the introduction of various aryl and heteroaryl groups through cross-coupling reactions, or diverse amine functionalities via nucleophilic aromatic substitution. This modularity enables the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
Safety, Handling, and Analytical Characterization
Hazard Identification and Safe Handling
While a specific Material Safety Data Sheet (MSDS) for 2-Chloro-4-methoxypyrimidine-5-carbonitrile is not widely available, data from suppliers and structurally related compounds provide guidance on its potential hazards.
The following GHS hazard statements are associated with this compound:
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H302: Harmful if swallowed.[3]
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H315: Causes skin irritation.[3]
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H319: Causes serious eye irritation.[3]
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H335: May cause respiratory irritation.[3]
Recommended Precautions:
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Engineering Controls: Work in a well-ventilated fume hood.
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Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.
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Storage: Store in a tightly sealed container in a refrigerator.[3]
Analytical Quality Control
The purity and identity of 2-Chloro-4-methoxypyrimidine-5-carbonitrile should be confirmed using standard analytical techniques.
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural elucidation and confirmation of proton environments. | Peaks corresponding to the methoxy protons and the pyrimidine ring proton. |
| ¹³C NMR | Confirmation of the carbon skeleton and functional groups. | Resonances for the nitrile carbon, the carbons of the pyrimidine ring, and the methoxy carbon. |
| Mass Spectrometry | Determination of molecular weight and confirmation of elemental composition. | A molecular ion peak consistent with the calculated molecular weight of 169.57 g/mol . |
| HPLC/GC | Purity assessment. | A major peak corresponding to the target compound, with minimal impurities. |
Conclusion
2-Chloro-4-methoxypyrimidine-5-carbonitrile is a high-value intermediate for researchers in drug discovery and medicinal chemistry. Its strategic combination of functional groups provides a versatile platform for the synthesis of complex molecules targeting a range of biological pathways, particularly in the development of novel anti-cancer therapeutics. A thorough understanding of its chemical properties, a well-reasoned synthetic approach, and adherence to appropriate safety protocols are essential for its effective and safe utilization in the laboratory.
References
-
American Elements. (n.d.). 2-Chloro-4-methoxypyrimidine-5-carbonitrile. Retrieved from [Link]
-
LookChem. (n.d.). Cas 22536-63-6, 2-CHLORO-4-METHOXYPYRIMIDINE. Retrieved from [Link]
- El-Damasy, A. K., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Scientific Reports, 12(1), 5277.
- Abdel-Maksoud, M. S., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking. Molecules, 27(21), 7545.
- Gouda, M. A., et al. (2021). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1845-1861.
- El-Naggar, M., et al. (2021). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Advances, 11(38), 23648-23662.
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